molecular formula C13H23Cl2N3O B1460585 1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2140316-43-2

1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No. B1460585
CAS RN: 2140316-43-2
M. Wt: 308.2 g/mol
InChI Key: VDHMGYRTFINRMC-UHFFFAOYSA-N
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Description

“1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2140316-43-2 . It has a molecular weight of 308.25 .


Molecular Structure Analysis

The IUPAC name of the compound is “1-((5-cyclobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” and the Inchi Code is "1S/C13H21N3O.2ClH/c14-11-4-6-16(7-5-11)8-12-13(17-9-15-12)10-2-1-3-10;;/h9-11H,1-8,14H2;2*1H" .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 308.25 . The IUPAC name is “1-((5-cyclobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” and the Inchi Code is "1S/C13H21N3O.2ClH/c14-11-4-6-16(7-5-11)8-12-13(17-9-15-12)10-2-1-3-10;;/h9-11H,1-8,14H2;2*1H" .

Scientific Research Applications

Antimycobacterial Activity

This compound has been found to have significant antimycobacterial activity . It has been used in the synthesis of new 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which have shown high activity against multidrug-resistant Mycobacterium tuberculosis . Among the 15 compounds synthesized, 7 inhibited both Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant M. tuberculosis (MDR-TB) in vitro with MICs of < 1 µM .

Treatment of Tuberculosis

The compound has shown potential in the treatment of tuberculosis . In in vivo screening, one of the synthesized compounds was found to be equally active as isoniazid at the same dose level . This compound decreased the mycobacterium load in lung and spleen tissues with 2.8 and 3.94 log 10 reductions, respectively .

Development of New Antimicrobial Agents

The compound has been used in the development of new antimicrobial agents . Among the synthesized compounds, 4 were more active than isoniazid, 1 was more active than rifampicin, 7 were more active than gatifloxacin, and 10 were more active than ethambutol against MTB .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives . Fifteen novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridyl thioureas were prepared from 5-cyclobutyloxazol-2-amine by one pot synthesis via an unisolated thiocarbamoyl intermediate .

Biological Activity Studies

The compound has been used in biological activity studies . It has been used in the preparation of various compounds for biological activity studies .

Chemical Synthesis

The compound has been used in chemical synthesis . It has been used in the preparation of various compounds for chemical synthesis .

properties

IUPAC Name

1-[(5-cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c14-11-4-6-16(7-5-11)8-12-13(17-9-15-12)10-2-1-3-10;;/h9-11H,1-8,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHMGYRTFINRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(N=CO2)CN3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 2
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 3
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 4
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 5
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 6
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride

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